4-Amino-2-methyl-5-nitrophenol

Description

BenchChem offers high-quality 4-Amino-2-methyl-5-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-methyl-5-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

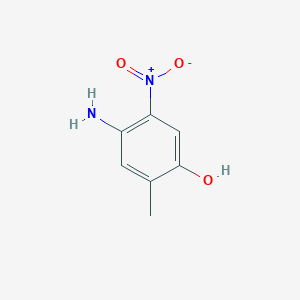

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

4-amino-2-methyl-5-nitrophenol |

InChI |

InChI=1S/C7H8N2O3/c1-4-2-5(8)6(9(11)12)3-7(4)10/h2-3,10H,8H2,1H3 |

InChI Key |

ANHZPHIPRWOGCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1O)[N+](=O)[O-])N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2-methyl-5-nitrophenol (CAS 82576-74-7)

To our valued researchers, scientists, and drug development professionals,

In the spirit of advancing scientific discovery, we endeavor to provide comprehensive and accurate technical information. Our goal is to empower your research and development efforts with reliable data.

After a thorough and extensive search for information on 4-Amino-2-methyl-5-nitrophenol with the specified CAS number 82576-74-7 , we must report a significant discrepancy. The provided CAS number does not correspond to the chemical name in any publicly available chemical databases, peer-reviewed literature, or supplier catalogs.

Our investigation has revealed the following:

-

There is no consistent and verifiable data associated with the CAS number 82576-74-7 for the requested compound.

-

Information is available for several isomers of the requested compound, each with a distinct CAS number. These include:

-

2-Amino-4-methyl-5-nitrophenol (CAS 6265-06-1)

-

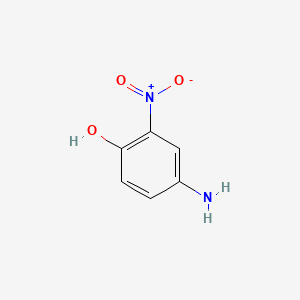

4-Amino-2-nitrophenol (CAS 119-34-6)

-

2-Methyl-5-nitrophenol (CAS 5428-54-6)

-

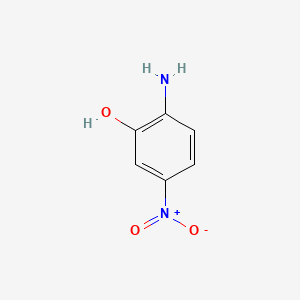

2-Amino-5-nitrophenol (CAS 121-88-0)

-

-

A compound with a very similar CAS number, 82576-75-8, has been identified as 2-[(4-Amino-2-methyl-5-nitrophenyl)amino]-ethanol , which is structurally different from the requested molecule.

The absence of reliable data for 4-Amino-2-methyl-5-nitrophenol with the CAS number 82576-74-7 suggests that this may be an incorrect CAS number, a rarely synthesized compound with no publicly documented properties, or a non-standard chemical name.

Given our commitment to scientific integrity and the core requirements of providing an in-depth and accurate technical guide, we are unable to proceed with the creation of the requested document. Constructing a guide based on speculative information or data from isomers would be misleading and scientifically unsound.

We recommend verifying the chemical name and CAS number from the original source. Should a corrected and verifiable identity for the compound be provided, we would be pleased to revisit this request and develop the comprehensive technical guide you require.

We appreciate your understanding and are committed to assisting you with your future research needs with the highest standards of accuracy and reliability.

An In-depth Technical Guide to 4-Amino-2-methyl-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methyl-5-nitrophenol is a substituted aromatic compound of significant interest in various chemical and industrial applications. Its molecular structure, featuring amino, methyl, hydroxyl, and nitro functional groups, imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on delivering technical insights relevant to research and development professionals.

Chemical Structure and Identification

The core of 4-amino-2-methyl-5-nitrophenol is a benzene ring substituted with four different functional groups. The systematic naming and numbering of the ring positions are crucial for its unambiguous identification.

Systematic Name (IUPAC): 2-amino-4-methyl-5-nitrophenol[1]

Molecular Formula: C₇H₈N₂O₃[1][2]

Molecular Weight: 168.15 g/mol [1][2]

Below is a two-dimensional representation of the chemical structure of 4-amino-2-methyl-5-nitrophenol.

Sources

An In-depth Technical Guide on the Core Differences Between 4-Amino-2-methyl-5-nitrophenol and 2-Amino-4-methyl-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Part 1: Core Chemical and Physical Distinctions

The fundamental difference between these two isomers lies in the positional arrangement of the amino (-NH2) and hydroxyl (-OH) functional groups on the methyl-nitrophenol backbone. This variance in substitution patterns leads to distinct electronic and steric environments, which in turn dictate their unique chemical behaviors.

Structural Elucidation

While both isomers share the same molecular formula (C7H8N2O3) and molecular weight, their structural arrangements are distinct. These differences can be unequivocally determined using spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between these isomers. The chemical shifts of the protons and carbons in the aromatic ring are highly sensitive to the electronic effects of the neighboring functional groups. Each isomer will exhibit a unique set of chemical shifts and coupling constants, providing a definitive structural fingerprint.

-

Infrared (IR) Spectroscopy: While both compounds will show characteristic absorption bands for N-H, O-H, and N-O bonds, the precise frequencies and band shapes can differ due to variations in intramolecular hydrogen bonding possibilities, which are dictated by the relative positions of the amino and hydroxyl groups.

-

UV-Visible Spectroscopy: The electronic transitions responsible for UV-Vis absorption are influenced by the substitution pattern on the aromatic ring. Consequently, the two isomers will likely exhibit different absorption maxima (λmax). For instance, a related compound, 4-Amino-2-nitrophenol, shows absorption maxima at 212 nm, 264 nm, and 342 nm.[1][2]

Comparative Physicochemical Properties

The differing arrangements of electron-donating (amino, hydroxyl, methyl) and electron-withdrawing (nitro) groups have a profound impact on the physicochemical properties of these isomers.

| Property | 4-Amino-2-methyl-5-nitrophenol | 2-Amino-4-methyl-5-nitrophenol |

| Molecular Formula | C7H8N2O3 | C7H8N2O3[3] |

| Molecular Weight | 168.15 g/mol | 168.15 g/mol [4] |

| Boiling Point | Not available | 356.7°C at 760mmHg[4] |

| Density | Not available | 1.421 g/cm³[4] |

| Flash Point | Not available | 169.5°C[4] |

It is important to note that comprehensive, experimentally verified data for both isomers is not always readily available in public databases. The provided data is based on available information and theoretical predictions.

Part 2: Synthesis and Reactivity

The synthetic strategies for accessing these isomers are distinct, relying on the directing effects of the substituents already present on the aromatic ring to guide the introduction of new functional groups.

Synthetic Pathways

The synthesis of these compounds often involves multi-step processes that may include nitration, reduction, and diazotization reactions. The order of these reactions is crucial for achieving the desired isomer. For example, the synthesis of a related compound, 2-amino-5-nitrophenol, can be achieved from o-aminophenol through a cyclocondensation-nitration process followed by hydrolysis.[5][6]

A general approach to synthesizing substituted nitrophenols often involves the nitration of a corresponding phenol or the diazotization of a nitroaniline followed by hydrolysis. For instance, 2-methyl-5-nitrophenol can be synthesized from 2-methyl-5-nitroaniline.[7]

Caption: Generalized 2-step synthesis workflow.

Reactivity Considerations

The location of the functional groups influences the reactivity of each isomer:

-

Acidity and Basicity: The pKa of the phenolic hydroxyl group and the pKb of the amino group will differ between the two isomers due to the varying electronic effects of the other substituents.

-

Electrophilic Aromatic Substitution: The positions on the aromatic ring that are most susceptible to electrophilic attack will be different for each isomer, governed by the combined directing effects of the existing functional groups.

-

Nucleophilic Aromatic Substitution: The nitro group is a strong activating group for nucleophilic aromatic substitution, making the positions ortho and para to it susceptible to attack. The accessibility of these positions will vary between the two isomers.

Part 3: Analytical Separation

For any research or development application, it is crucial to be able to separate and quantify these isomers accurately. High-performance liquid chromatography (HPLC) is a standard and effective technique for this purpose.[8][9][10]

HPLC Method Protocol

-

Column Selection: A reversed-phase C18 or Phenyl-Hexyl column is a good starting point, as it separates compounds based on hydrophobicity.

-

Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

-

Detection: A UV detector is suitable for these compounds. The detection wavelength should be set at or near the λmax of the isomers to ensure maximum sensitivity. A photodiode array (PDA) detector can provide spectral information to confirm peak identity and purity.

-

Optimization: The gradient slope, flow rate, and column temperature should be optimized to achieve baseline separation of the two isomers.

Sources

- 1. UV-Vis Spectrum of 4-Amino-2-Nitrophenol | SIELC Technologies [sielc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Amino-4-methyl-5-nitrophenol | C7H8N2O3 | CID 5360149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. Determination of aminophenol isomers by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

4-Amino-2-methyl-5-nitrophenol molecular weight and formula

An In-Depth Technical Guide to 2-Amino-4-methyl-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive technical overview of 2-Amino-4-methyl-5-nitrophenol, a substituted aromatic compound of significant interest in synthetic organic chemistry. While the initial query referenced 4-Amino-2-methyl-5-nitrophenol, the chemically registered and documented compound is 2-Amino-4-methyl-5-nitrophenol (CAS No. 6265-06-1). This document will focus on this established structure, detailing its chemical and physical properties, potential synthetic pathways, applications, and essential safety protocols. This molecule belongs to the nitrophenol class, which are precursors in various industrial applications.

The core structure consists of a phenol ring substituted with an amino group, a methyl group, and a nitro group. The specific arrangement of these functional groups dictates its reactivity and utility as a chemical intermediate.

Core Molecular Attributes

The fundamental properties of 2-Amino-4-methyl-5-nitrophenol are summarized below. These values are crucial for experimental design, from solvent selection to reaction temperature and purification strategies.

| Property | Value | Source |

| IUPAC Name | 2-amino-4-methyl-5-nitrophenol | PubChem[1] |

| CAS Number | 6265-06-1 | LookChem[2], BLD Pharm[3] |

| Molecular Formula | C7H8N2O3 | LookChem[2], PubChem[1] |

| Molecular Weight | 168.15 g/mol | LookChem[2], PubChem[1] |

| Synonyms | 2-amino-5-nitro-p-cresol | PubChem[1] |

Physicochemical Properties

A detailed understanding of the physicochemical properties is essential for handling, storage, and application of the compound.

| Property | Value | Source |

| Boiling Point | 356.7°C at 760 mmHg | LookChem[2] |

| Flash Point | 169.5°C | LookChem[2] |

| Density | 1.421 g/cm³ | LookChem[2] |

| Vapor Pressure | 1.4 x 10⁻⁵ mmHg at 25°C | LookChem[2] |

Synthesis and Manufacturing Insights

While specific industrial-scale synthesis protocols for 2-Amino-4-methyl-5-nitrophenol are proprietary, logical synthetic routes can be inferred from established chemical principles and patent literature for analogous compounds. A common precursor for this class of compounds is a substituted aniline or phenol.

A plausible synthetic pathway could involve the nitration of 2-amino-4-methylphenol. However, controlling the regioselectivity of nitration on a phenol ring activated by both an amino and a methyl group can be challenging.

A more controlled, multi-step synthesis is often preferred in an industrial setting. For instance, the synthesis of the related compound 2-methyl-5-nitrophenol often starts with ortho-aminotoluene (o-toluidine) and proceeds through diazotization and hydrolysis steps.[4] A similar pathway starting from a differently substituted toluidine could yield the target molecule.

Below is a conceptual workflow for the synthesis of a nitrophenol derivative, illustrating the typical stages involved.

Caption: Conceptual workflow for nitrophenol synthesis.

Applications in Research and Industry

Substituted nitrophenols are valuable intermediates in the synthesis of a wide range of organic molecules.

-

Pharmaceutical and Agrochemical Synthesis : Nitroaromatic compounds are common precursors for the synthesis of amines via reduction of the nitro group. The resulting aminophenols are key building blocks for active pharmaceutical ingredients (APIs) and pesticides. The reduction of a nitrophenol to an aminophenol is a well-established and crucial transformation in medicinal chemistry.[5]

-

Dye Manufacturing : Aminophenol derivatives are extensively used in the production of azo dyes and other colorants.[4][6] For example, the related 2-Amino-5-nitrophenol is used as an intermediate for azo dyes and as a component in semi-permanent hair coloring products to achieve red and gold shades.[6] It is highly probable that 2-Amino-4-methyl-5-nitrophenol can be used in similar applications.

Spectroscopic Data

Characterization of 2-Amino-4-methyl-5-nitrophenol is typically performed using standard analytical techniques. The PubChem database indicates the availability of 1H NMR, UV-Visible, and IR spectra for this compound, which are essential for structural verification and purity assessment in a research or quality control setting.[1]

Safety and Handling

As a nitroaromatic compound, 2-Amino-4-methyl-5-nitrophenol must be handled with appropriate caution. Safety data for closely related compounds provides a strong indication of the necessary safety protocols.

Hazard Profile (based on analogous compounds):

-

Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[7][8][9]

-

Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[7][9]

-

Respiratory Irritation : May cause respiratory irritation.[9]

Recommended Handling Procedures:

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE) :

-

Wear protective gloves (nitrile or neoprene), a lab coat, and safety glasses with side shields or goggles.

-

If there is a risk of inhalation, use a NIOSH-approved respirator.

-

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

First Aid :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes.

-

Skin : Wash off immediately with soap and plenty of water.

-

Inhalation : Move to fresh air.

-

Ingestion : Do NOT induce vomiting. Seek immediate medical attention.

-

The workflow for safe handling of this chemical is outlined in the diagram below.

Caption: Safe handling workflow for nitrophenol compounds.

Conclusion

2-Amino-4-methyl-5-nitrophenol is a valuable chemical intermediate with a well-defined set of properties. Its utility in the synthesis of dyes, pharmaceuticals, and other specialty chemicals is significant. Understanding its molecular characteristics, potential synthetic routes, and, most importantly, its safety profile is paramount for any researcher or professional working with this compound. The information presented in this guide serves as a foundational resource for its safe and effective application.

References

-

LookChem. 2-amino-4-methyl-5-nitrophenol. [Link]

-

PubChem. 2-Amino-4-methyl-5-nitrophenol | C7H8N2O3 | CID 5360149. [Link]

-

Shree Devamani Chemopharma. 2 methyl 5 nitro phenol. [Link]

- Google Patents. CN105837452A - Production method of 2-methyl-5-nitrophenol.

-

ResearchGate. Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol. [Link]

-

MDPI. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]

-

PrepChem.com. Synthesis of 2-methyl-5-nitrophenol. [Link]

- Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

-

Fisher Scientific. Safety Data Sheet. [Link]

-

NCBI. 2-AMINO-5-NITROPHENOL. [Link]

Sources

- 1. 2-Amino-4-methyl-5-nitrophenol | C7H8N2O3 | CID 5360149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 6265-06-1|2-Amino-4-methyl-5-nitrophenol|BLD Pharm [bldpharm.com]

- 4. CN105837452A - Production method of 2-methyl-5-nitrophenol - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. westliberty.edu [westliberty.edu]

An In-depth Technical Guide to the Solubility of 4-Amino-2-methyl-5-nitrophenol in Organic Solvents: Principles, Experimental Determination, and Predictive Modeling

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on understanding, determining, and modeling the solubility of 4-Amino-2-methyl-5-nitrophenol. Recognizing the limited availability of specific quantitative solubility data in public literature for this compound, this guide provides the foundational principles and detailed experimental protocols necessary for generating this critical data in a laboratory setting.

Introduction: The Critical Role of Solubility Data

4-Amino-2-methyl-5-nitrophenol is an aromatic compound whose structural complexity makes it a person of interest as an intermediate in the synthesis of dyes and specialized organic molecules.[1] The successful design of crystallization processes, formulation development, and reaction optimization hinges on a thorough understanding of its solubility in various organic solvents. Solubility data dictates the choice of solvent for synthesis and purification, impacts reaction kinetics, and is a fundamental parameter in preclinical development.

This guide moves beyond a simple data sheet, providing the causal framework behind solubility phenomena and equipping the user with robust, self-validating protocols to generate reliable solubility data where none currently exists.

Section 1: Physicochemical Profile and Theoretical Solubility Considerations

The solubility behavior of a compound is intrinsically linked to its molecular structure. 4-Amino-2-methyl-5-nitrophenol possesses a unique combination of functional groups that dictate its interactions with different solvents.

Physicochemical Properties of 4-Amino-2-methyl-5-nitrophenol

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | [2] |

| Molecular Weight | 168.15 g/mol | [2] |

| Appearance | Inferred to be a colored crystalline solid, similar to related nitrophenols | [3] |

| IUPAC Name | 2-amino-4-methyl-5-nitrophenol | [2] |

| CAS Number | 6265-06-1 | [2] |

Expertise & Experience: Deconstructing the Molecular Structure for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] The polarity of 4-Amino-2-methyl-5-nitrophenol is a composite of its nonpolar benzene ring and methyl group, and its highly polar functional groups:

-

Phenolic Hydroxyl (-OH) Group: This group is a potent hydrogen bond donor and acceptor, promoting solubility in protic solvents like alcohols (e.g., ethanol, methanol).

-

Amino (-NH₂) Group: As a primary amine, this group is also a strong hydrogen bond donor, further enhancing affinity for polar, protic solvents.

-

Nitro (-NO₂) Group: This is a strong electron-withdrawing group and a hydrogen bond acceptor, contributing significantly to the molecule's overall polarity.

Causality: The presence of multiple hydrogen bonding sites suggests that 4-Amino-2-methyl-5-nitrophenol will exhibit greater solubility in polar solvents (e.g., ethanol, methanol, acetone, acetonitrile) compared to nonpolar solvents (e.g., hexane, toluene).[5][6] Solvents capable of both donating and accepting hydrogen bonds are expected to be particularly effective.

Section 2: A Practical Guide to Experimental Solubility Determination

To obtain reliable, quantitative data, a robust experimental method is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the system at equilibrium.[7]

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol is designed as a self-validating system by incorporating steps to ensure thermodynamic equilibrium is achieved.

Step 1: Preparation

-

Select a range of organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, heptane).

-

Prepare sealed vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps) for each solvent-solute system.

-

Ensure a calibrated temperature control system is available, such as a thermostatic shaker or a water bath with a magnetic stirrer.

Step 2: Sample Addition

-

Add an excess amount of solid 4-Amino-2-methyl-5-nitrophenol to each vial. The key is to ensure that a solid phase remains visible throughout the experiment, confirming that the solution is saturated.

Step 3: Equilibration

-

Add a precise volume of the chosen organic solvent to each vial.

-

Place the sealed vials in the thermostatic shaker set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K).

-

Agitate the samples at a constant speed (e.g., 150 rpm).

-

Trustworthiness Check: To determine the time required to reach equilibrium, preliminary experiments should be conducted. Aliquots of the supernatant should be withdrawn at various time points (e.g., 6, 12, 18, 24, and 36 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute in solution remains constant over successive time points.[8] A minimum of 24 hours is typically sufficient for many systems.

Step 4: Sample Withdrawal and Preparation

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the sample through a solvent-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

Accurately weigh the filtered sample.

-

Dilute the sample gravimetrically with a suitable mobile phase (as determined in Section 3) to a concentration within the calibrated range of the analytical method.

Step 5: Analysis

-

Analyze the diluted samples using a validated analytical method, such as the HPLC protocol described in the following section, to determine the concentration of 4-Amino-2-methyl-5-nitrophenol.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Measurement.

Section 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of the solute in the saturated solvent is paramount. HPLC with UV-Vis detection is a highly suitable technique for analyzing aromatic nitro compounds due to their strong chromophores.[9][10]

Experimental Protocol: Reverse-Phase HPLC Method

This protocol outlines a standard approach for quantifying 4-Amino-2-methyl-5-nitrophenol.

Step 1: Instrument and Column Setup

-

HPLC System: An isocratic HPLC system with a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point.[8]

-

Column Temperature: 30 °C.

Step 2: Mobile Phase Preparation

-

A common mobile phase for nitrophenols consists of a mixture of an organic modifier and an acidic aqueous buffer.[11]

-

Example: Acetonitrile and 0.1% formic acid in water. The exact ratio (e.g., 50:50 v/v) should be optimized to achieve a good peak shape and a reasonable retention time (typically 3-10 minutes).

-

Flow Rate: 1.0 mL/min.[10]

Step 3: Detector Wavelength Selection

-

Determine the wavelength of maximum absorbance (λ-max) for 4-Amino-2-methyl-5-nitrophenol by running a UV scan of a dilute standard solution. Set the detector to this wavelength for maximum sensitivity.

Step 4: Calibration (Self-Validation)

-

Trustworthiness: A robust calibration is the foundation of accurate quantification.

-

Prepare a series of at least five standard solutions of 4-Amino-2-methyl-5-nitrophenol of known concentrations in the mobile phase, spanning the expected concentration range of the diluted solubility samples.

-

Inject each standard in triplicate to ensure reproducibility.

-

Construct a calibration curve by plotting the peak area against the concentration. The curve should exhibit excellent linearity, with a coefficient of determination (R²) ≥ 0.999.

Step 5: Sample Analysis

-

Inject the diluted, filtered samples from the solubility experiment.

-

Use the peak area from the sample chromatogram and the calibration curve equation to calculate the concentration of 4-Amino-2-methyl-5-nitrophenol in the diluted sample.

-

Back-calculate to determine the original concentration in the undiluted, saturated solution, accounting for the dilution factor.

Caption: Logical flow for HPLC quantification of solubility samples.

Section 4: Summarizing and Modeling Solubility Data

Once generated, the experimental data should be organized systematically and can be used to fit thermodynamic models for correlation and prediction.

Data Presentation

Experimental solubility data should be tabulated clearly. It is best practice to express solubility in multiple units, including mole fraction (x), molarity (mol/L), and mass concentration (g/L), as different models utilize different units.

Example Solubility Data Table

| Solvent | Temperature (K) | Solubility (mole fraction, x) | Solubility (mol/L) | Solubility (g/L) |

| Methanol | 298.15 | Experimental Value | Experimental Value | Experimental Value |

| Methanol | 308.15 | Experimental Value | Experimental Value | Experimental Value |

| Ethanol | 298.15 | Experimental Value | Experimental Value | Experimental Value |

| Acetone | 298.15 | Experimental Value | Experimental Value | Experimental Value |

| ... | ... | ... | ... | ... |

Introduction to Thermodynamic Modeling

Thermodynamic models are powerful tools for correlating the temperature and solvent composition dependence of solubility, potentially reducing the number of experiments required.[12] Models like the van't Hoff equation can describe temperature dependence, while more complex models like the Jouyban-Acree model are excellent for mixed solvent systems.[12]

The Jouyban-Acree Model

For studies involving binary solvent mixtures (e.g., ethanol-water), the Jouyban-Acree model is a widely used and accurate correlative tool.[13][14] It accounts for the solubility in the neat solvents and includes interaction terms for the solvent mixture. The general form of the model for correlating data at a constant temperature is:

ln(x_m) = f₁ln(x₁) + f₂ln(x₂) + f₁f₂ [A₀ + A₁(f₁ - f₂) + A₂(f₁ - f₂)²]

where:

-

x_m is the mole fraction solubility in the mixture.

-

f₁ and f₂ are the volume or mole fractions of the solvents in the initial solute-free mixture.

-

x₁ and x₂ are the mole fraction solubilities in the neat solvents.

-

Aᵢ are the model constants obtained by fitting the equation to experimental data.[13]

Authoritative Grounding: The utility of the Jouyban-Acree model is well-documented for its accuracy in correlating drug solubility in various binary solvent systems, making it a reliable choice for further analysis of experimentally generated data.[15][16]

Conclusion

References

-

PubChem. 4-Amino-2-nitrophenol. [Link]

-

Journal of Chemical & Engineering Data. (2018, December 19). Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p-Nitrophenylacetonitrile in Sixteen Monosolvents at Temperatures Ranging from 278.15 to 333.15 K. [Link]

-

ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?. [Link]

-

ResearchGate. (2025, August 6). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. [Link]

-

National Institutes of Health (NIH). (2022, March 20). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. [Link]

-

UNSW. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. [Link]

-

ChemRxiv. Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. [Link]

-

PubChem. 2-Amino-4-methyl-5-nitrophenol. [Link]

-

LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

-

Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ACS Publications. (2024, September 11). Data-Driven Point Adjusted Jouyban–Acree–Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures. [Link]

-

PubMed Central. Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

National Institutes of Health (NIH). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. [Link]

-

ResearchGate. (2025, August 6). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. [Link]

-

Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Semantic Scholar. Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. [Link]

-

ACS Publications. (2024, July 22). Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

LookChem. 2-amino-4-methyl-5-nitrophenol. [Link]

-

Unknown Source. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. [Link]

-

ResearchGate. (2025, August 6). Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

-

SciRP.org. (2017, March 29). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. [Link]

- Google Patents. CN105837452B - 2- methyl-5-nitro phenol production process.

Sources

- 1. CN105837452B - 2- methyl-5-nitro phenol production process - Google Patents [patents.google.com]

- 2. 2-Amino-4-methyl-5-nitrophenol | C7H8N2O3 | CID 5360149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-2-Nitrophenol | C6H6N2O3 | CID 3417419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. researchgate.net [researchgate.net]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model [sites.ualberta.ca]

- 15. pubs.acs.org [pubs.acs.org]

- 16. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to 4-Amino-2-methyl-5-nitrophenol (PubChem CID: 15801042)

A Note on Data Availability: Information specifically for 4-Amino-2-methyl-5-nitrophenol is limited in publicly accessible databases. Therefore, this guide provides a comprehensive overview by leveraging available data for the target compound and supplementing it with information from its close structural isomers. This approach allows for scientifically grounded inferences regarding its properties, potential applications, and safety considerations. All data derived from analogs will be clearly indicated.

Chemical Identity and Properties

4-Amino-2-methyl-5-nitrophenol is a substituted aromatic compound. Its structure, featuring an amino, a methyl, a nitro, and a hydroxyl group on a benzene ring, suggests its potential utility as a versatile chemical intermediate.

Caption: Chemical structure of 4-Amino-2-methyl-5-nitrophenol.

Physicochemical Properties of 4-Amino-2-methyl-5-nitrophenol

Limited experimental data is available for this specific compound. The following table summarizes the computed properties available from PubChem.

| Property | Value | Source |

| Molecular Formula | C7H8N2O3 | PubChem |

| Molecular Weight | 168.15 g/mol | PubChem |

| XLogP3 | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 168.05349212 | PubChem |

| Monoisotopic Mass | 168.05349212 | PubChem |

| Topological Polar Surface Area | 92.1 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

Comparative Properties of Structural Isomers

To better understand the potential characteristics of 4-Amino-2-methyl-5-nitrophenol, a comparison with its isomers for which more data is available is instructive.

| Property | 4-Amino-2-nitrophenol | 2-Amino-4-methyl-5-nitrophenol | 2-Methyl-5-nitrophenol | 2-Amino-5-nitrophenol |

| PubChem CID | 3417419 | 5360149 | 11007 | 4984721 |

| CAS Number | 119-34-6 | 6265-06-1 | 5428-54-6 | 121-88-0 |

| Molecular Formula | C6H6N2O3 | C7H8N2O3 | C7H7NO3 | C6H6N2O3 |

| Molecular Weight | 154.12 g/mol | 168.15 g/mol | 153.14 g/mol | 154.12 g/mol |

| Appearance | Dark red plates, needles or reddish-purple powder[1] | - | - | - |

| Melting Point | 125-127 °C[1] | - | - | 198-202 °C (dec.) |

| Boiling Point | - | 356.7 °C at 760 mmHg[2] | - | - |

| Flash Point | - | 169.5 °C[2] | - | Not applicable |

| Density | - | 1.421 g/cm³[2] | - | - |

| Solubility in Water | Insoluble[3] | - | - | Insoluble[4] |

Synthesis of Aminonitrophenols

A plausible synthetic pathway for aminonitrophenols often involves a multi-step process that can be tailored based on the desired substitution pattern. The choice of starting material and the sequence of reactions are critical to achieving the correct isomer.

Caption: Conceptual workflow for the synthesis of substituted aminonitrophenols.

One documented synthesis for a related compound, 2-methyl-5-nitrophenol, starts from 2-methyl-5-nitroaniline. This process involves diazotization of the amino group followed by hydrolysis.[5] Another patent describes the production of 2-methyl-5-nitrophenol starting from ortho-aminotoluene through a series of steps including salt formation, nitration, diazotization, and hydrolysis.[6][7]

Potential Applications

Given its chemical structure, 4-Amino-2-methyl-5-nitrophenol is likely to be a valuable intermediate in the synthesis of more complex molecules. The applications of its isomers provide strong indications of its potential uses.

-

Dye and Pigment Industry: Many aminonitrophenol derivatives are used as precursors for azo dyes and as components in hair dye formulations. For instance, 2-amino-5-nitrophenol is used in semi-permanent hair coloring products to achieve red and gold-blond shades.[8][9][10] 4-Amino-2-nitrophenol has also been used in hair dyes.[3][11]

-

Pharmaceutical and Agrochemical Synthesis: The combination of functional groups makes these compounds suitable starting points for the synthesis of bioactive molecules. 2-Methyl-5-nitrophenol is described as an important intermediate for pharmaceuticals and pesticides.[6][7][12]

-

Specialty Chemicals: These compounds can serve as building blocks for a variety of specialty chemicals, including materials for photography and as corrosion inhibitors.

Caption: Potential application pathways for 4-Amino-2-methyl-5-nitrophenol.

Safety and Toxicology

The safety and toxicological profile of 4-Amino-2-methyl-5-nitrophenol has not been extensively studied. However, data from its isomers suggest that it should be handled with care.

General Hazards of Aminonitrophenols:

-

Irritation: These compounds can be irritating to the skin, eyes, and respiratory tract.[4][13]

-

Toxicity: They may be harmful if inhaled, ingested, or absorbed through the skin.[13]

-

Carcinogenicity: Some isomers, like 4-amino-2-nitrophenol, are suspected carcinogens.[1][3] The International Agency for Research on Cancer (IARC) has evaluated 2-amino-5-nitrophenol and found inadequate evidence for carcinogenicity in humans but limited evidence in experimental animals.[8]

Hazard Comparison of Isomers

| Hazard Statement | 4-Amino-2-nitrophenol | 2-Methyl-5-nitrophenol | 2-Amino-5-nitrophenol | 2-Amino-4-nitrophenol |

| Acute Toxicity | Moderately toxic by ingestion[3] | Harmful if swallowed or if inhaled[13] | May be harmful by inhalation, ingestion or skin absorption[4] | - |

| Skin Corrosion/Irritation | Can cause irritation[3] | Causes skin irritation[13] | Irritant of the skin[4] | Causes skin irritation[14] |

| Eye Damage/Irritation | Severe eye irritant[3] | Causes serious eye irritation[13] | Irritant of the eyes[4] | Causes serious eye irritation[14] |

| Carcinogenicity | Suspected carcinogen[1][3] | - | Limited evidence in animals[8] | - |

| Mutagenicity | - | - | Induced gene mutation in bacteria and cultured mammalian cells[8] | Suspected of causing genetic defects[14] |

Handling and First Aid

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[15]

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

Conclusion

4-Amino-2-methyl-5-nitrophenol (PubChem CID: 15801042) is a compound with significant potential as a chemical intermediate, particularly in the dye, pharmaceutical, and agrochemical industries. While direct experimental data for this specific molecule is sparse, a comprehensive understanding of its likely properties, applications, and hazards can be inferred from the extensive data available for its structural isomers. It is imperative that this compound be handled with appropriate safety precautions, assuming a hazard profile similar to its more well-studied relatives, which includes potential for irritation, toxicity, and, in some cases, carcinogenicity. Further research into the specific properties and toxicological profile of 4-Amino-2-methyl-5-nitrophenol is warranted to fully realize its potential in various fields of chemical synthesis.

References

-

PubChem. (n.d.). 4-Amino-2-nitrophenol. Retrieved from [Link]

-

LookChem. (n.d.). 2-amino-4-methyl-5-nitrophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Nitrophenols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-AMINO-5-NITROPHENOL. In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. Retrieved from [Link]

- Thermo Fisher Scientific. (2025).

- Google Patents. (n.d.). CN105837452A - Production method of 2-methyl-5-nitrophenol.

- Google Patents. (n.d.). CN105837452B - 2- methyl-5-nitro phenol production process.

- Australian Government Department of Health. (2016). Phenol, 2-amino-5-nitro-: Human health tier II assessment.

-

MDPI. (2025). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-Nitrophenol. Retrieved from [Link]

-

Shree Devamani Chemopharma. (n.d.). 2 methyl 5 nitro phenol. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrophenol. Retrieved from [Link]

- Fisher Scientific. (2025).

-

PubChem. (n.d.). 2-Amino-4-methyl-5-nitrophenol. Retrieved from [Link]

- OEHHA. (1998). EVIDENCE ON THE CARCINOGENICITY OF 4-AMINO-2-NITROPHENOL.

-

PubChem. (n.d.). 4-Chloro-5-methyl-2-nitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-chloro-5-nitrophenol. Retrieved from [Link]

Sources

- 1. 4-Amino-2-Nitrophenol | C6H6N2O3 | CID 3417419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-AMINO-5-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. prepchem.com [prepchem.com]

- 6. CN105837452A - Production method of 2-methyl-5-nitrophenol - Google Patents [patents.google.com]

- 7. CN105837452B - 2- methyl-5-nitro phenol production process - Google Patents [patents.google.com]

- 8. 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. 2-Amino-5-Nitrophenol | C6H6N2O3 | CID 4984721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-氨基-2-硝基酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. shreedevamanichemopharma.com [shreedevamanichemopharma.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. 4-AMINO-2-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Navigating the Unseen Risks: A Technical Safety Guide to 4-Amino-2-methyl-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive safety overview of 4-Amino-2-methyl-5-nitrophenol, a compound of interest in various research and development applications. Due to a scarcity of direct safety and toxicological data for this specific molecule, this guide has been constructed by leveraging robust data from structurally analogous compounds, including 4-amino-2-nitrophenol, 2-amino-4-methyl-5-nitrophenol, and the broader class of nitrophenols. The inherent reactivity and potential biological effects of the constituent functional groups—aminophenol and nitro aromatics—necessitate a cautious and informed approach to handling. This document outlines the anticipated hazards, critical safety protocols, and emergency procedures to ensure the well-being of laboratory personnel and the integrity of research.

The Compound Profile: Understanding the Inherent Risks

4-Amino-2-methyl-5-nitrophenol is a substituted aromatic compound. Its chemical structure, featuring an amino group, a methyl group, and a nitro group on a phenol backbone, suggests a complex reactivity profile and significant biological potential. The nitro group, a strong electron-withdrawing group, and the amino group, an electron-donating group, in conjunction with the phenolic hydroxyl group, create a molecule with potential for oxidation, and various biological interactions.

Given the known hazards of related aminonitrophenols and nitrophenols, it is prudent to handle this compound with the assumption that it may be harmful if swallowed, cause skin and eye irritation, and may lead to more severe systemic effects upon significant exposure.[1][2] The presence of the nitroaromatic moiety also raises concerns about potential methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[3]

Physicochemical Properties (Predicted)

Due to the lack of specific experimental data for 4-Amino-2-methyl-5-nitrophenol, the following table presents a combination of data from the closely related compound 2-amino-4-methyl-5-nitrophenol and general characteristics of nitrophenols.

| Property | Predicted Value / Characteristic | Source / Rationale |

| Molecular Formula | C₇H₈N₂O₃ | Based on chemical structure |

| Molecular Weight | 168.15 g/mol | Based on chemical structure |

| Appearance | Likely a colored crystalline solid (e.g., yellow to reddish-brown) | Analogy with other nitrophenols.[1] |

| Solubility | Expected to be slightly soluble in water, with better solubility in organic solvents. | General characteristic of nitrophenols. |

| Boiling Point | ~356.7°C at 760 mmHg | Data for 2-amino-4-methyl-5-nitrophenol.[4] |

| Flash Point | ~169.5°C | Data for 2-amino-4-methyl-5-nitrophenol.[4] |

| Density | ~1.421 g/cm³ | Data for 2-amino-4-methyl-5-nitrophenol.[4] |

Hazard Identification and Classification: A Proactive Approach

Based on the Globally Harmonized System (GHS) classifications of structurally similar compounds like 4-amino-2-nitrophenol and 2-Methyl-4-nitrophenol, 4-Amino-2-methyl-5-nitrophenol should be handled as a substance with the following potential hazards.[1][2]

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[2] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects.[1] |

| Carcinogenicity | - | Evidence on related compounds is varied; handle as a potential carcinogen.[1] |

Visualizing the Hazard Communication

Caption: Anticipated GHS pictograms for 4-Amino-2-methyl-5-nitrophenol.

Safe Handling and Storage: A Protocol for Prevention

A meticulous approach to handling and storage is paramount to mitigate the risks associated with 4-Amino-2-methyl-5-nitrophenol.

Engineering Controls and Personal Protective Equipment (PPE)

The primary routes of exposure are inhalation of dust, skin contact, and eye contact. The following workflow illustrates the necessary protective measures.

Caption: Personal Protective Equipment (PPE) workflow for handling the compound.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[5] Keep away from heat, sparks, and open flames.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[6] Nitrophenols can decompose violently at elevated temperatures and may burn even in the absence of air.[7]

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[9] Seek immediate medical attention.[6] |

Spill Response Protocol

Caption: Step-by-step spill response workflow.

Toxicological Profile: An Evidence-Based Assessment

The toxicological properties of 4-Amino-2-methyl-5-nitrophenol are inferred from data on related compounds. The primary concerns are acute toxicity, local irritation, and potential long-term effects such as mutagenicity and carcinogenicity.

Acute and Chronic Effects

-

Acute Toxicity: Harmful if swallowed.[1][2] Ingestion may lead to symptoms such as headache, dizziness, nausea, and cyanosis (a bluish discoloration of the skin due to methemoglobinemia).[7]

-

Skin and Eye Irritation: Causes skin and serious eye irritation.[2] Prolonged contact can lead to dermatitis.

-

Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[2]

-

Sensitization: While not definitively established for this compound, related aromatic amines can be skin sensitizers.

-

Mutagenicity and Carcinogenicity: 4-amino-2-nitrophenol is suspected of causing genetic defects.[1] The carcinogenicity of aminonitrophenols is a subject of ongoing research, and it is prudent to handle this compound as a potential carcinogen.[1]

Metabolic Pathways and Excretion (Predicted)

Based on the metabolism of other nitrophenols, it is anticipated that 4-Amino-2-methyl-5-nitrophenol is metabolized in the liver.[10] The nitro group can be reduced to an amino group, and the compound can undergo conjugation reactions (e.g., with glucuronic acid or sulfate) to facilitate excretion, primarily in the urine.[10]

Ecological Information and Disposal

Ecotoxicity

Nitrophenols are generally considered harmful to aquatic life.[11] Therefore, this compound should not be released into the environment.

Disposal Considerations

Waste material should be treated as hazardous. Dispose of in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.[11]

Conclusion: A Commitment to Safety

While 4-Amino-2-methyl-5-nitrophenol holds potential for scientific advancement, a thorough understanding and proactive management of its associated risks are non-negotiable. This guide provides a framework for its safe handling, storage, and disposal based on the best available data from analogous compounds. Adherence to these protocols is essential for protecting researchers and the environment.

References

-

PubChem. 4-Amino-2-Nitrophenol | C6H6N2O3 | CID 3417419. [Link]

-

New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]

-

Techno PharmChem. 4 – AMINO PHENOL MATERIAL SAFETY DATA SHEET. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Nitrophenols | ToxFAQs™. [Link]

-

National Institutes of Health (NIH). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]

-

National Center for Biotechnology Information (NCBI). 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. [Link]

-

National Institutes of Health (NIH). Chapter 3. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. [Link]

-

U.S. Environmental Protection Agency. Provisional Peer-Reviewed Toxicity Values for o-Aminophenol (CASRN 95-55-6). [Link]

-

Wikipedia. 4-Nitrophenol. [Link]

-

OEHHA. EVIDENCE ON THE CARCINOGENICITY OF 4-AMINO-2-NITROPHENOL. [Link]

-

Loba Chemie. p-NITROPHENOL EXTRA PURE - Safety Data Sheet. [Link]

-

Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. [Link]

-

European Commission. Opinion of the Scientific Committee on Consumer Safety on o-aminophenol (A14). [Link]

-

National Center for Biotechnology Information (NCBI). RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrophenols. [Link]

-

Chemistry Stack Exchange. Comparison of acidic strength of nitrophenols. [Link]

-

LookChem. 2-amino-4-methyl-5-nitrophenol. [Link]

-

Shaalaa.com. Answer in brief. Explain why p-nitrophenol is a stronger acid than phenol.. [Link]

-

National Toxicology Program. TR-339: 2-Amino-4-Nitrophenol (CASRN 99-57-0) in F344/N Rats and B6C3F1Mice (Gavage Studies). [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. [Link]

Sources

- 1. 4-Amino-2-Nitrophenol | C6H6N2O3 | CID 3417419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. westliberty.edu [westliberty.edu]

- 3. nj.gov [nj.gov]

- 4. lookchem.com [lookchem.com]

- 5. aksci.com [aksci.com]

- 6. 4-AMINO-2-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. cdhfinechemical.com [cdhfinechemical.com]

4-Amino-2-methyl-5-nitrophenol: The Strategic Precursor to HC Violet No. 1

The following technical guide details the role of 4-Amino-2-methyl-5-nitrophenol as the critical precursor and structural scaffold for the semi-permanent hair dye HC Violet No. 1 .[1]

Technical Monograph & Synthesis Guide

Audience: Chemical Process Engineers, Formulation Scientists, and Regulatory Toxicologists. Scope: Synthesis pathways, mechanistic transformations (Smiles Rearrangement), purity profiling, and regulatory compliance (SCCS/EU).

Executive Summary

HC Violet No. 1 (CAS: 82576-75-8) is a semi-permanent (direct) nitro-phenylenediamine dye widely used in oxidative and non-oxidative hair colorants.[1][2][3][4] Its chemical identity, 2-[(4-amino-2-methyl-5-nitrophenyl)amino]ethanol, reveals it as the N-hydroxyethyl derivative of the parent scaffold 4-Amino-2-methyl-5-nitrophenol (CAS: 82576-74-7).

While often misidentified solely as a degradation product, 4-Amino-2-methyl-5-nitrophenol serves as the stoichiometric precursor in advanced synthesis routes utilizing the Smiles Rearrangement .[1] This guide explicates the conversion of the phenol moiety to the secondary amine, a transformation driven by the electron-withdrawing nitro group, and establishes the quality control parameters required for clinical and commercial safety.

Chemical Architecture & Identity

The structural relationship between the precursor and the dye is defined by the substitution of the phenolic hydroxyl group with an ethanolamine moiety.

Comparative Identity Table

| Feature | Precursor | Target Dye (HC Violet No. 1) |

| Common Name | 4-Amino-2-methyl-5-nitrophenol | HC Violet No. 1 |

| CAS Number | 82576-74-7 | 82576-75-8 |

| IUPAC Name | 4-amino-2-methyl-5-nitrophenol | 2-[(4-amino-2-methyl-5-nitrophenyl)amino]ethanol |

| Molecular Formula | C₇H₈N₂O₃ | C₉H₁₃N₃O₃ |

| Molecular Weight | 168.15 g/mol | 211.22 g/mol |

| Functional Groups | Phenolic -OH, Primary Amine, Nitro | Secondary Amine (Ethanolamine), Primary Amine, Nitro |

| Appearance | Yellow/Brown Crystalline Powder | Dark Anthracite/Violet Powder |

Structural Homology

The transformation preserves the 2-methyl-5-nitro-1,4-diamine core.[1] The shift from a phenol (Precursor) to a secondary amine (Dye) alters the chromophore's electron donor-acceptor strength, shifting the absorption maximum (

Synthesis Pathway: The Smiles Rearrangement

The conversion of 4-Amino-2-methyl-5-nitrophenol to HC Violet No. 1 is not a simple nucleophilic substitution due to the poor leaving group ability of the phenolic hydroxyl.[1] Instead, the synthesis employs an O-alkylation followed by an intramolecular Smiles Rearrangement .

Mechanistic Workflow

-

Activation/O-Alkylation: The precursor reacts with 2-chloroethylamine (or aziridine generated in situ) under basic conditions to form the phenoxyethyl amine ether intermediate.[1]

-

Smiles Rearrangement: In the presence of a strong base (e.g., NaOH/KOH), the terminal amine of the ether side chain attacks the aromatic ring at the C1 position (ipso to the oxygen).

-

Meisenheimer Complex: A spiro-cyclic Meisenheimer complex forms, stabilized by the para-nitro group (relative to the attack site, if numbering shifts) or the strong electron-withdrawing nature of the ring.

-

Note: In this specific isomer, the Nitro group at C5 and Amino at C4 create a "push-pull" system that facilitates the migration of the alkyl chain from Oxygen to Nitrogen.

-

-

Product Formation: The C-O bond cleaves, and the structure rearranges to the thermodynamically more stable N-hydroxyethyl aniline (HC Violet No. 1).

Synthesis Diagram (DOT)

Caption: The Smiles Rearrangement pathway converting the phenolic precursor to the secondary amine dye via an O-aminoethyl ether intermediate.

Quality Control & Impurity Profiling

Using 4-Amino-2-methyl-5-nitrophenol as a precursor introduces specific impurity risks that must be monitored via HPLC-PDA.

Key Impurities (SCCS Defined)

According to the Scientific Committee on Consumer Safety (SCCS), the following impurities are critical:

-

Residual Precursor: Unreacted 4-Amino-2-methyl-5-nitrophenol.[1]

-

Nitrosamines: As HC Violet No. 1 is a secondary amine, it is prone to nitrosation.

-

Solvent Residues: Ethanol, Isopropanol (from recrystallization).

Analytical Protocol (HPLC-PDA)

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase:

-

A: 0.05 M Acetate Buffer (pH 5.9).

-

B: Acetonitrile.

-

Gradient: 0-20 min (5% B to 50% B).

-

-

Detection: 254 nm (Purity) and 570 nm (Visible region for Dye Content).

-

Validation: Resolution (

) between Precursor and Dye must be > 1.5.[7]

Safety & Regulatory Status (E-E-A-T)

The safety of HC Violet No. 1 is contingent on the purity of its precursor. The SCCS has evaluated the dye and established safe limits.

Toxicological Endpoints[1]

-

Sensitization: Classified as a moderate sensitizer .[8] The precursor (phenol) may have different sensitization potency; therefore, high purity is essential to prevent "impurity-driven" allergic reactions.

-

Genotoxicity: HC Violet No. 1 is considered non-genotoxic in vivo, provided nitrosamine content is controlled.

-

Dermal Absorption: Low absorption rates observed in porcine skin models (typically < 1% under oxidative conditions).

Regulatory Limits (EU Cosmetics Regulation)

-

Annex III Entry: Allowed in non-oxidative and oxidative hair dyes.

-

Max Concentration:

-

0.28% (Semi-permanent/Non-oxidative).

-

0.5% (Oxidative formulations, before mixing with developer).

-

References

-

European Commission. (2010). Opinion on HC Violet n° 1 (CAS 82576-75-8).[2][3] Scientific Committee on Consumer Products (SCCP).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9815715, HC Violet No. 1.[2]

-

ChemicalBook. (2025). 2-[(4-Amino-2-methyl-5-nitrophenyl)amino]ethanol (CAS 82576-75-8) and Precursor Data.[2][3]

-

European Commission. (2016). Opinion on N,N'-Bis-(2-hydroxyethyl)-2-nitro-p-phenylenediamine (General synthesis of Nitro-phenylenediamines).

-

BenchChem. (2025). Synthesis routes of Nitro-aminoethanol derivatives.

Sources

- 1. 94832-63-0|O-(2-Methyl-4-nitrophenyl)hydroxylamine|BLD Pharm [bldpharm.com]

- 2. HC Violet No. 1 | C9H13N3O3 | CID 9815715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-Amino-2-methyl-5-nitrophenyl)amino]-ethanol | 82576-75-8 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Synthesis routes of 2-((2-Nitrophenyl)amino)ethanol [benchchem.com]

- 6. ec.europa.eu [ec.europa.eu]

- 7. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]

- 8. JP5981315B2 - Hair dye composition - Google Patents [patents.google.com]

4-Amino-2-methyl-5-nitrophenol melting point and physical state

An In-depth Technical Guide to the Melting Point and Physical State of 4-Amino-2-methyl-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the melting point and physical state of the organic compound 4-Amino-2-methyl-5-nitrophenol. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the physicochemical principles at play, the significance of isomeric structures, and the rigorous experimental methodologies required for empirical verification.

Executive Summary: The Challenge of Isomeric Specificity

A comprehensive search of established chemical databases and scientific literature reveals a notable absence of experimentally determined melting point and physical state data for the specific isomer, 4-Amino-2-methyl-5-nitrophenol. This data gap is not uncommon for fine chemicals that may be synthesized for specific research or as intermediates rather than being commercially widespread.

This guide will, therefore, take a first-principles approach. We will dissect the molecular structure, analyze the physicochemical properties of its isomers for which data are available, and provide a robust framework for the experimental determination of these key characteristics. This approach underscores a critical principle in chemical science: the profound impact of molecular structure on physical properties and the necessity of precise empirical data for each unique chemical entity.

Molecular Structure and Isomerism: A Comparative Analysis

The physical properties of a molecule are intrinsically linked to its three-dimensional structure and the nature of its intermolecular forces. 4-Amino-2-methyl-5-nitrophenol, with the molecular formula C₇H₈N₂O₃, possesses a substituted benzene ring containing hydroxyl (-OH), amino (-NH₂), methyl (-CH₃), and nitro (-NO₂) groups. These functional groups are capable of engaging in strong intermolecular interactions, such as hydrogen bonding (from the -OH and -NH₂ groups) and dipole-dipole interactions (from the polar -NO₂ group), in addition to van der Waals forces.

The precise arrangement of these groups on the benzene ring defines the isomer. Even subtle changes in this arrangement can significantly alter the efficiency of crystal lattice packing and the strength of intermolecular forces, leading to substantial differences in melting points.

To illustrate this, a comparative analysis of related isomers for which experimental data are available is presented below.

Table 1: Physicochemical Properties of Aminomethylnitrophenol Isomers

| Compound Name | CAS Number | Molecular Structure | Melting Point (°C) | Physical State/Appearance |

| 4-Amino-2-methyl-5-nitrophenol | Not found |  | Data not available | Predicted to be a crystalline solid |

| 2-Amino-4-methyl-5-nitrophenol | 6265-06-1 |  | Data not available | - |

| 4-Amino-2-nitrophenol | 119-34-6 |  | 125-127[1] | Dark red plates, needles, or reddish-purple powder[1] |

| 2-Amino-5-nitrophenol | 121-88-0 |  | 198-202 (decomposes)[2][3] | Brown amorphous granules or powder; olive-brown to orange crystalline solid[3] |

| 5-Amino-2-methyl-4-nitrophenol | 37066-92-5 |  | Data not available | - |

Note: The absence of a reported melting point for several isomers underscores the specialized nature of these compounds.

The significant variation in melting points among the isomers for which data exists highlights that one cannot simply extrapolate the melting point of one isomer to another. The specific steric and electronic interactions dictated by the substituent pattern are paramount.

Predicted Physical State of 4-Amino-2-methyl-5-nitrophenol

Based on its molecular structure, 4-Amino-2-methyl-5-nitrophenol is predicted to be a crystalline solid at standard temperature and pressure . This prediction is grounded in the following factors:

-

High Molecular Weight: The molecular weight of 168.15 g/mol is substantial.

-

Hydrogen Bonding Capability: The presence of both a hydroxyl (-OH) and an amino (-NH₂) group allows for extensive intermolecular hydrogen bonding, a strong cohesive force that favors the solid state.

-

Polarity: The nitro group (-NO₂) is strongly electron-withdrawing, creating a significant dipole moment in the molecule, which leads to strong dipole-dipole interactions.

-

Aromatic Stacking: The planar aromatic ring can participate in π-π stacking interactions, further stabilizing a solid lattice structure.

The color of nitrophenol derivatives is typically yellow or orange, and it is reasonable to expect that 4-Amino-2-methyl-5-nitrophenol would appear as a colored crystalline powder.

Experimental Protocol for Melting Point Determination

The definitive determination of a melting point requires a rigorous and systematic experimental approach. The capillary method using a digital melting point apparatus is a standard and reliable technique.

Principle

A small, finely powdered sample of the pure compound is heated at a controlled rate. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range.[4][5] A narrow melting range (typically 0.5-1.0°C) is indicative of high purity.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample of 4-Amino-2-methyl-5-nitrophenol is completely dry, as moisture can depress the melting point.

-

Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.

-

-

Capillary Tube Loading:

-

Take a capillary tube (sealed at one end) and press the open end into the powdered sample.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.

-

Repeat until a sample height of 2-3 mm is achieved.

-

-

Melting Point Apparatus Setup:

-

Insert the loaded capillary tube into the designated slot in the melting point apparatus.

-

Ensure the thermometer or temperature sensor is correctly positioned.

-

-

Approximate Melting Point Determination:

-

If the melting point is completely unknown, perform a rapid preliminary heating (10-20°C per minute) to get an approximate value.

-

-

Accurate Melting Point Determination:

-

Use a fresh sample in a new capillary tube.

-

Heat the apparatus rapidly to about 20°C below the approximate melting point found in the previous step.[5]

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Record T₁: The temperature at which the first droplet of liquid appears.

-

Record T₂: The temperature at which the last solid crystal melts.

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation:

-

Repeat the accurate determination at least twice more with fresh samples. The results should be consistent.

-

Workflow Diagram

Sources

- 1. 4-Amino-2-Nitrophenol | C6H6N2O3 | CID 3417419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-nitrophenol CAS#: 121-88-0 [m.chemicalbook.com]

- 3. 2-Amino-5-Nitrophenol | C6H6N2O3 | CID 4984721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pennwest.edu [pennwest.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of 4-Amino-2-methyl-5-nitrophenol from o-cresol

Application Note: High-Purity Synthesis of 4-Amino-2-methyl-5-nitrophenol from o-Cresol

Executive Summary

This application note details the regioselective synthesis of 4-Amino-2-methyl-5-nitrophenol (also known as 4-amino-5-nitro-o-cresol) starting from o-cresol . This compound is a critical intermediate in the formulation of oxidative hair dyes and high-performance pigments.

The synthesis presents a significant regiochemical challenge: introducing a nitro group at the 5-position (meta to the hydroxyl group) while an amino group resides at the 4-position. Direct nitration of 4-amino-o-cresol typically favors the 6-position (ortho to the hydroxyl) due to the strong activating influence of the phenol.

To overcome this, this protocol utilizes a N,O-diacetylation strategy . By converting the phenol to an acetate ester, we suppress its directing power, allowing the acetamido group at position 4 to direct the incoming nitro group to the desired 5-position.

Chemical Pathway & Mechanism

The synthesis follows a 5-step linear pathway. The critical logic relies on manipulating electronic directing groups to invert standard regioselectivity.

Directing Group Logic:

-

Step 1-2 (o-Cresol

4-Amino-o-cresol): Standard electrophilic substitution and reduction. -

Step 3 (Protection): Acetylation of both -OH and -NH

creates N-(4-acetoxy-3-methylphenyl)acetamide .-

-OAc (Position 1): Weakly deactivating, ortho/para director.

-

-NHAc (Position 4): Strongly activating, ortho/para director.

-

-

Step 4 (Regioselective Nitration): The -NHAc group dominates the electronic landscape. It directs the electrophile (NO

) to its ortho positions (3 and 5). Position 3 is sterically hindered by the adjacent methyl group. Therefore, substitution occurs selectively at Position 5 . -

Step 5 (Deprotection): Acid hydrolysis removes both acetyl groups to yield the target.

Synthesis Workflow Diagram

Experimental Protocols

Phase 1: Preparation of 4-Amino-o-cresol

Note: If high-purity 4-amino-o-cresol is available commercially, proceed directly to Phase 2.

Reagents:

-

o-Cresol (108 g, 1.0 mol)

-

Nitric Acid (65%)

-

Iron powder / Hydrochloric acid (for reduction)

Protocol:

-

Nitration: Dissolve o-cresol in glacial acetic acid. Add dilute HNO

dropwise at -5°C to 0°C. The reaction yields a mixture of 4-nitro and 6-nitro isomers. -

Separation: Steam distill to remove the volatile 6-nitro-o-cresol. The residue contains the desired 4-nitro-o-cresol . Recrystallize from ethanol.

-

Reduction: Suspend 4-nitro-o-cresol in water with Iron powder (3 eq). Add catalytic HCl and reflux for 2 hours.

-

Isolation: Neutralize with Na

CO-

Yield: ~60-70% (over two steps).

-

Appearance: White to beige needles.

-

Phase 2: Regioselective Synthesis of Target

Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Quantity | Role |

| 4-Amino-o-cresol | 123.15 | 1.0 | 12.3 g | Substrate |

| Acetic Anhydride | 102.09 | 2.5 | 25.5 g | Protecting Group |

| Nitric Acid (Fuming) | 63.01 | 1.1 | ~4.5 mL | Nitrating Agent |

| Hydrochloric Acid (6M) | 36.46 | Excess | 50 mL | Deprotection |

Step-by-Step Methodology:

1. N,O-Diacetylation

-

In a 250 mL round-bottom flask, dissolve 12.3 g of 4-amino-o-cresol in 50 mL of pyridine (or acetic acid/sodium acetate).

-

Add 25.5 g of Acetic Anhydride dropwise at room temperature.

-

Heat to 60°C for 1 hour to ensure complete acetylation of both the amine and the phenol.

-

Pour mixture into 200 mL ice water. The N,O-diacetyl derivative (N-(4-acetoxy-3-methylphenyl)acetamide) will precipitate.

-

Filter, wash with cold water, and dry.

-

Checkpoint: Verify formation of ester/amide by IR (peaks at ~1760 cm⁻¹ for ester and ~1660 cm⁻¹ for amide).

-

2. Regioselective Nitration

-

Dissolve the dried diacetyl intermediate in 40 mL of glacial acetic acid. Cool to 0-5°C.

-

Prepare a nitrating mixture: 4.5 mL fuming HNO

in 10 mL acetic acid. -

Add nitrating mixture dropwise, maintaining temperature below 10°C.

-

Mechanistic Note: The acetamido group (Pos 4) directs the nitro group to Position 5. The acetoxy group (Pos 1) is deactivated and does not compete effectively for the ortho-position (Pos 6).

-

-

Stir at 10°C for 2 hours.

-

Pour into ice water. The yellow precipitate is 4-acetamido-2-methyl-5-nitrophenyl acetate .

3. Hydrolysis (Deprotection)

-

Suspend the wet nitro-intermediate cake in 50 mL of 6M HCl.

-

Reflux for 2-3 hours. The solution will clarify as the acetyl groups are cleaved, then the product may precipitate as the hydrochloride salt or free base upon cooling.

-

Cool to room temperature. Adjust pH to ~5.0-6.0 using 20% NaOH solution to precipitate the free base.

-

Filter the dark red/brown solid.

-

Purification: Recrystallize from water/ethanol (1:1).

Quality Control & Characterization

Expected Data:

| Parameter | Specification | Notes |